molecular formula C32H16N8OSn B12059867 Stannyl(iv)-phthalocyanine

Stannyl(iv)-phthalocyanine

Cat. No.: B12059867
M. Wt: 647.2 g/mol
InChI Key: NLRCDBLVWMSVJP-UHFFFAOYSA-N
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Description

Stannyl(iv)-phthalocyanine is an organotin compound that belongs to the phthalocyanine family Phthalocyanines are macrocyclic compounds with a conjugated ring system, known for their stability and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannyl(iv)-phthalocyanine can be synthesized through several methods. One common approach involves the reaction of phthalocyanine with tin(IV) chloride in the presence of a suitable solvent. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Stannyl(iv)-phthalocyanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannyl(v)-phthalocyanine.

    Reduction: Reduction reactions can convert this compound to lower oxidation states.

    Substitution: The tin atom in the compound can be substituted with other metal atoms or functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Stannyl(iv)-phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stannyl(iv)-phthalocyanine involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species upon exposure to light, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy, where the compound selectively targets cancer cells and induces cell death through oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Germyl-phthalocyanine: Similar structure but with germanium instead of tin.

    Silyl-phthalocyanine: Contains silicon in place of tin.

    Lead-phthalocyanine: Incorporates lead into the phthalocyanine structure.

Uniqueness

Stannyl(iv)-phthalocyanine is unique due to its enhanced reactivity and stability compared to its silicon and germanium counterparts. The presence of tin allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C32H16N8OSn

Molecular Weight

647.2 g/mol

IUPAC Name

9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene 38-oxide

InChI

InChI=1S/C32H16N8.O.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2

InChI Key

NLRCDBLVWMSVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](=O)N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19

Origin of Product

United States

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